Alizarin Yellow R (sodium)
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Overview
Description
Alizarin Yellow R (sodium) is a yellow-colored azo dye, primarily used as a pH indicator. It is commercially available as a sodium salt and is known for its rust-colored solid form in its pure state . The compound is also referred to as sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alizarin Yellow R (sodium) is synthesized through a diazo coupling reaction. The process involves the coupling of salicylic acid with the diazonium derivative of 4-nitroaniline . The conventional preparation method includes dissolving 4-nitrochlorobenzene in dichloromethane, followed by the addition of sodium hydroxide in water to prepare a 10% aqueous solution. This solution is then mixed with 5-hydrazino salicylic acid under stirring and heating conditions. The reaction is completed by adding hydrogen peroxide under ultrasonic and stirring conditions .
Industrial Production Methods: The industrial production of Alizarin Yellow R (sodium) typically follows the same synthetic route but on a larger scale. The process is optimized for safety, efficiency, and environmental considerations, avoiding the diazotization process and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Alizarin Yellow R (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced using common reducing agents like sodium dithionite.
Substitution: It can undergo substitution reactions with nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of smaller organic molecules and mineralization products .
Scientific Research Applications
Alizarin Yellow R (sodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Alizarin Yellow R (sodium) exerts its effects involves its ability to act as a pH indicator. The compound changes color based on the pH of the solution, transitioning from yellow at pH 10.1 to orange at pH 12.1 . This color change is due to the protonation and deprotonation of the azo group and the phenolic hydroxyl group in the molecule.
Comparison with Similar Compounds
- Mordant Orange 1
- Mordant Yellow 3R
Comparison: Alizarin Yellow R (sodium) is unique due to its specific azo structure and its application as a pH indicator. While similar compounds like Mordant Orange 1 and Mordant Yellow 3R also serve as dyes, Alizarin Yellow R (sodium) is particularly valued for its precise color change properties in response to pH variations .
Properties
Molecular Formula |
C13H8N3NaO5 |
---|---|
Molecular Weight |
309.21 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
HXKKTXMJSVFQSL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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